molecular formula C15H22NO6P B14411648 Ethyl benzamido(diethoxyphosphoryl)acetate CAS No. 85992-73-0

Ethyl benzamido(diethoxyphosphoryl)acetate

Cat. No.: B14411648
CAS No.: 85992-73-0
M. Wt: 343.31 g/mol
InChI Key: JJOJBWUXUMGREF-UHFFFAOYSA-N
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Description

Ethyl benzamido(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamido group, a diethoxyphosphoryl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzamido(diethoxyphosphoryl)acetate typically involves the reaction of benzamidoacetate with diethoxyphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzamido(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl benzamido(diethoxyphosphoryl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and amidation reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl benzamido(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of enzymatic reactions, modulating the activity of key metabolic pathways. The diethoxyphosphoryl group can form stable complexes with metal ions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl benzamido(diethoxyphosphoryl)acetate can be compared with other esters and phosphoramidates:

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.

    Triethyl phosphonoacetate: A phosphonate ester used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.

The uniqueness of this compound lies in its combination of benzamido and diethoxyphosphoryl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85992-73-0

Molecular Formula

C15H22NO6P

Molecular Weight

343.31 g/mol

IUPAC Name

ethyl 2-benzamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C15H22NO6P/c1-4-20-15(18)14(23(19,21-5-2)22-6-3)16-13(17)12-10-8-7-9-11-12/h7-11,14H,4-6H2,1-3H3,(H,16,17)

InChI Key

JJOJBWUXUMGREF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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